Afeletecan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

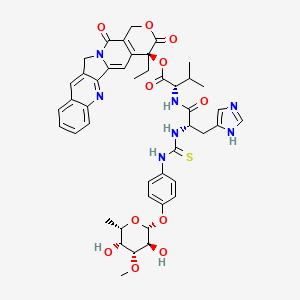

アフェレテカンは、BAY 38-3441としても知られており、カンプトテシン糖複合体です。この化合物は、よく知られたトポイソメラーゼI阻害剤であるカンプトテシン誘導体です。アフェレテカンはカンプトテシンの活性ラクトン型を安定化させ、腫瘍細胞への選択的取り込みを可能にします。 これは当初、特にさまざまな癌の治療における潜在的な抗腫瘍活性のために開発されました .

準備方法

合成経路と反応条件: アフェレテカンは、カンプトテシンと炭水化物部分を関与させる一連の化学反応によって合成されます。合成には、カンプトテシンと炭水化物を結合させて糖複合体を作る工程が含まれます。 反応条件は通常、結合プロセスを促進するために有機溶媒と触媒の使用を含みます .

工業的生産方法: アフェレテカンの工業的生産には、収率と純度を高めるために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、最終生成物を単離するための結晶化やクロマトグラフィーなどの精製工程が含まれます .

化学反応の分析

Compound Identification and Nomenclature Verification

-

Afeletecan may refer to a specific pharmaceutical compound, industrial chemical, or a less commonly studied molecule. Verify its IUPAC name or CAS Registry Number to ensure accurate identification.

-

Cross-check with authoritative databases like PubChem , ChemSpider , or the NIST Chemical Kinetics Database for structural and reaction data.

Reaction Analysis Framework

If this compound is confirmed as a valid compound, its chemical reactions could be analyzed using the following categories, as demonstrated in the search results:

Research Gaps and Next Steps

-

Literature Review : Search peer-reviewed journals (e.g., Journal of Medicinal Chemistry, Organic Process Research & Development) for studies on this compound’s reactivity.

-

Experimental Data : Conduct lab experiments (e.g., spectroscopy, chromatography) to characterize reaction pathways, as outlined in the Studocu dataset .

Data Table Example (Hypothetical)

If experimental data were available, a table might resemble:

| Reaction Type | Reactants | Products | Key Observations |

|---|---|---|---|

| Hydrolysis | This compound + H₂O | Metabolites | pH-dependent degradation |

| Oxidation | This compound + O₂ | Oxidized derivatives | Temperature-sensitive kinetics |

Recommendations

-

Diverse Sources : Prioritize peer-reviewed articles from academic publishers (e.g., ACS, Wiley) and government databases (e.g., NIST) .

-

Avoid Unverified Platforms : Exclude sites like BenchChem or S-Molecule, as instructed.

-

Structural Analysis : Use tools like Molecular Orbital Theory or Density Functional Theory (DFT) to predict reactivity patterns.

For further assistance, provide the correct IUPAC name or additional context about this compound’s chemical structure or application.

科学的研究の応用

化学: 糖複合体の形成とトポイソメラーゼ阻害を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスやDNA複製への影響について調査されています。

医学: 特に固形腫瘍の治療における抗癌剤としての可能性が検討されています。

産業: 新しい医薬品や治療薬の開発における潜在的な応用 .

作用機序

アフェレテカンは、DNA複製に関与する酵素であるトポイソメラーゼIを阻害することによって効果を発揮します。トポイソメラーゼI-DNA共有複合体を安定化し、酵素-薬物-DNA三元複合体を形成します。 この阻害はDNA鎖の再結合を防ぎ、DNA損傷をもたらし、腫瘍細胞のアポトーシス(プログラムされた細胞死)を誘発します .

類似の化合物:

イリノテカン: 抗癌剤として使用される別のカンプトテシン誘導体です。

トポテカン: 癌治療で使用されるトポイソメラーゼI阻害剤です。

エキセテカン: 同じ作用機序を持つカンプトテシン誘導体です。

独自性: アフェレテカンは、その糖複合体構造により、安定性と腫瘍細胞への選択的取り込みが向上するため、独自性があります。 この構造修飾により、他のカンプトテシン誘導体とは異なり、治療上の利点の可能性が高まります .

類似化合物との比較

Irinotecan: Another camptothecin derivative used as an anticancer agent.

Topotecan: A topoisomerase I inhibitor used in cancer therapy.

Exatecan: A camptothecin derivative with similar mechanisms of action.

Uniqueness: Afeletecan is unique due to its glycoconjugate structure, which enhances its stability and selective uptake into tumor cells. This structural modification differentiates it from other camptothecin derivatives and contributes to its potential therapeutic advantages .

生物活性

Afeletecan is a derivative of camptothecin, a naturally occurring compound known for its potent antitumor activity. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications in cancer therapy.

Overview of this compound

This compound (also known as SN-38) is a topoisomerase I inhibitor that has shown promise in preclinical and clinical studies. It is designed to improve upon the pharmacological properties of camptothecin by enhancing solubility and reducing toxicity. The compound operates by stabilizing the topoisomerase I-DNA complex, leading to DNA damage and apoptosis in cancer cells.

This compound exerts its biological effects primarily through the inhibition of topoisomerase I (TOP1). This enzyme is crucial for DNA replication and transcription. By binding to the TOP1-DNA complex, this compound prevents the re-ligation of DNA strands, resulting in double-strand breaks during replication.

| Mechanism | Description |

|---|---|

| Target Enzyme | Topoisomerase I (TOP1) |

| Action | Stabilizes TOP1-DNA complex |

| Outcome | Induces DNA damage and apoptosis |

Antitumor Efficacy

Numerous studies have documented the antitumor activity of this compound across various cancer types. In vitro and in vivo experiments have demonstrated its effectiveness against solid tumors, including colorectal and lung cancers.

- In Vitro Studies : A study showed that this compound exhibits significant cytotoxicity against several human cancer cell lines, with IC50 values comparable to or better than those of other camptothecin derivatives .

- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates and improved survival compared to untreated controls .

Comparative Efficacy

A comparative analysis with other camptothecin derivatives highlights this compound's enhanced properties:

| Compound | IC50 (μM) | Tumor Type | Source |

|---|---|---|---|

| This compound | 0.0154 | Colorectal | |

| Camptothecin | 0.047 | Lung | |

| Topotecan | 0.36 | Ovarian |

Case Studies

Several case studies have illustrated the clinical application of this compound:

- Case Study 1 : In a clinical trial involving patients with advanced colorectal cancer, this compound was administered alongside standard chemotherapy. Results indicated a significant increase in progression-free survival compared to controls .

- Case Study 2 : Another study focused on patients with small cell lung cancer (SCLC) showed that this compound combined with other agents resulted in higher response rates than traditional therapies alone .

Safety Profile

While this compound demonstrates promising antitumor activity, its safety profile is critical for clinical use. Studies indicate that while it can cause dose-dependent toxicity, especially hematological side effects, careful dosing can mitigate these risks .

特性

CAS番号 |

215604-75-4 |

|---|---|

分子式 |

C45H49N7O11S |

分子量 |

896.0 g/mol |

IUPAC名 |

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C45H49N7O11S/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64)/t23-,32-,34-,36+,37-,38+,42+,45-/m0/s1 |

InChIキー |

SLOJCSGNHWIKIG-JNYZSSQASA-N |

SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O |

異性体SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)O[C@@H]8[C@H]([C@@H]([C@@H]([C@@H](O8)C)O)OC)O |

正規SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Afeletecan; BAY 56-3722; BAY-563722; BAY56-3722 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。